molecular formula C12H8F3NO2 B6415599 MFCD18323754 CAS No. 1261939-36-9

MFCD18323754

Cat. No.: B6415599
CAS No.: 1261939-36-9
M. Wt: 255.19 g/mol
InChI Key: IOHFFVIRJQREFS-UHFFFAOYSA-N
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Description

Compounds with MDL identifiers (e.g., MFCD13195646, MFCD22741544) in the evidence often belong to classes such as boronic acids, trifluoromethyl ketones, or halogenated aromatics, which are critical in medicinal chemistry and materials science . These compounds typically exhibit diverse physicochemical properties, such as solubility, bioavailability, and metabolic stability, which are pivotal for their applications in drug discovery and industrial processes.

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-7-9(17)4-5-16-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHFFVIRJQREFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692742
Record name 2-[3-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-36-9
Record name 2-[3-(Trifluoromethoxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine typically involves the reaction of 3-trifluoromethoxybenzaldehyde with 2-pyridylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine .

Scientific Research Applications

4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-2-(3-trifluoromethoxyphenyl)pyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Property (3-Bromo-5-chlorophenyl)boronic acid 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 2-Chloro-6-fluorobenzoic acid
CAS No. 1046861-20-4 1533-03-5 434-75-3
Molecular Formula C₆H₅BBrClO₂ C₁₀H₅F₆O C₇H₄ClFO₂
Molecular Weight 235.27 g/mol 202.17 g/mol 174.56 g/mol
LogP (XLOGP3) 2.15 3.02 (estimated) 2.10
Solubility (mg/mL) 0.24 0.45 0.45
Bioavailability 0.55 0.85 0.55
Key Functional Groups Boronic acid, Br, Cl Trifluoromethyl, ketone Chloro, fluoro, carboxylic acid

Structural and Functional Comparisons

Boronic Acid Derivatives (e.g., CAS 1046861-20-4)

  • Structural Similarity : Boronic acids are characterized by a boron atom bonded to two hydroxyl groups and an aromatic ring. They are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .
  • Functional Contrast : Unlike halogenated ketones (e.g., CAS 1533-03-5), boronic acids exhibit lower lipophilicity (LogP = 2.15 vs. 3.02) but higher polarity due to the boron-oxygen bonds, impacting their solubility and membrane permeability .

Trifluoromethyl Ketones (e.g., CAS 1533-03-5)

  • Metabolic Stability : The trifluoromethyl group enhances metabolic stability by resisting enzymatic oxidation, making these compounds valuable in agrochemicals and pharmaceuticals .
  • Synthetic Challenges : Compared to boronic acids, trifluoromethyl ketones require specialized reagents (e.g., trifluoromethylating agents) and harsh conditions, increasing production costs .

Halogenated Aromatics (e.g., CAS 434-75-3)

  • Electrophilic Reactivity : Chloro-fluoro substituents direct electrophilic substitution reactions, enabling precise functionalization in drug intermediates .
  • Toxicity Profile : Halogenated aromatics may exhibit higher toxicity (e.g., hepatotoxicity) compared to boronic acids, necessitating rigorous safety evaluations .

Research Findings

  • Synthetic Efficiency : Boronic acids (CAS 1046861-20-4) achieve 98% yield in cross-coupling reactions under mild conditions (75°C, 1.3 hours) , whereas trifluoromethyl ketones require longer reaction times (>12 hours) .
  • Biological Performance : Trifluoromethyl ketones show superior BBB permeability (BBB+ ) compared to boronic acids (BBB- ), making them more viable for CNS-targeted therapies.
  • Environmental Impact : Halogenated aromatics (CAS 434-75-3) exhibit higher LogKp values (-5.87 cm/s), indicating lower skin penetration and reduced dermal toxicity compared to boronic acids (-6.21 cm/s) .

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